Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide
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Overview
Description
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide is a synthetic peptide composed of one glycyl and six L-leucyl residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (L-leucine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the methionine residues if present.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfones, while reduction may yield free thiols.
Scientific Research Applications
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Explored for its use in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific interactions with its molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine: Similar structure but lacks the amide group at the C-terminus.
Cyclo(glycyl-L-leucyl): A cyclic peptide with different structural properties and biological activities.
Uniqueness
Glycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucinamide is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can influence its stability, solubility, and interaction with biological targets, making it distinct from other similar peptides.
Properties
CAS No. |
389057-52-7 |
---|---|
Molecular Formula |
C32H61N7O6 |
Molecular Weight |
639.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C32H61N7O6/c1-17(2)11-22(28(34)41)36-30(43)24(13-19(5)6)38-32(45)26(15-21(9)10)39-31(44)25(14-20(7)8)37-29(42)23(12-18(3)4)35-27(40)16-33/h17-26H,11-16,33H2,1-10H3,(H2,34,41)(H,35,40)(H,36,43)(H,37,42)(H,38,45)(H,39,44)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
CKUNZVZQLLXALP-LROMGURASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
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